![molecular formula C11H15ClO B3008079 {[(4-Chlorobutan-2-yl)oxy]methyl}benzene CAS No. 90812-69-4](/img/structure/B3008079.png)
{[(4-Chlorobutan-2-yl)oxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(4-Chlorobutan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H15ClO and a molecular weight of 198.69 g/mol . It is also known by its IUPAC name, [(3-chloro-1-methylpropoxy)methyl]benzene . This compound is characterized by the presence of a benzene ring substituted with a chlorobutan-2-yloxy group, making it a versatile intermediate in organic synthesis.
科学的研究の応用
{[(4-Chlorobutan-2-yl)oxy]methyl}benzene has several applications in scientific research:
作用機序
Mode of Action
Benzene derivatives are known to undergo nucleophilic reactions . The compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical reactions, including nucleophilic substitutions . Therefore, it can be hypothesized that {[(4-Chlorobutan-2-yl)oxy]methyl}benzene might affect similar pathways, leading to downstream effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 4-chlorobutan-2-ol in the presence of an acid catalyst . The reaction proceeds via the formation of an ether linkage between the benzyl group and the chlorobutan-2-yl group. Commonly used acid catalysts include sulfuric acid or hydrochloric acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency . The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high product quality.
化学反応の分析
Types of Reactions
{[(4-Chlorobutan-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Butyl-substituted benzene derivatives
Substitution: Hydroxyl or amine-substituted benzene derivatives
類似化合物との比較
Similar Compounds
{[(4-Bromobutan-2-yl)oxy]methyl}benzene: Similar structure but with a bromine atom instead of chlorine.
{[(4-Iodobutan-2-yl)oxy]methyl}benzene: Contains an iodine atom in place of chlorine.
{[(4-Fluorobutan-2-yl)oxy]methyl}benzene: Fluorine atom replaces chlorine.
Uniqueness
The uniqueness of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene lies in its specific reactivity due to the presence of the chlorine atom, which can be selectively substituted under mild conditions . This makes it a valuable intermediate in organic synthesis, offering versatility in the design of new compounds .
特性
IUPAC Name |
4-chlorobutan-2-yloxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFBSQVWITGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-butoxy-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)
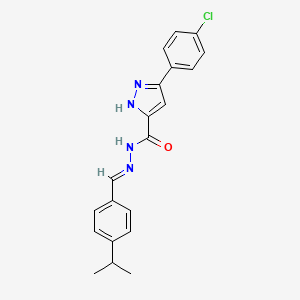

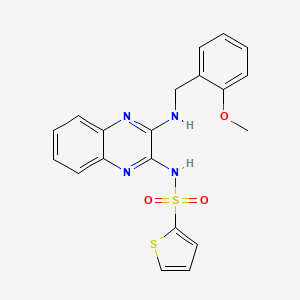

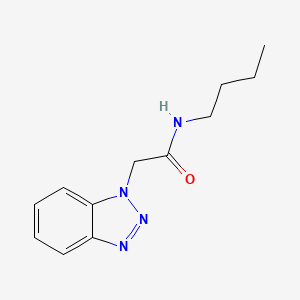
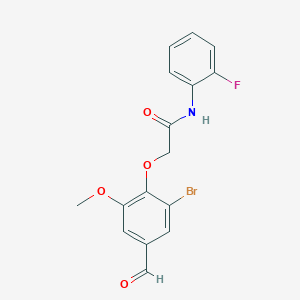

![2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B3008010.png)
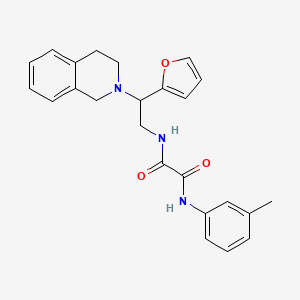
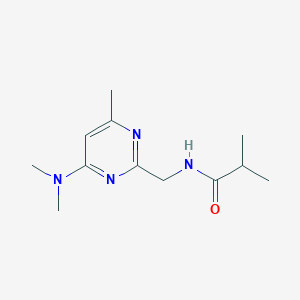
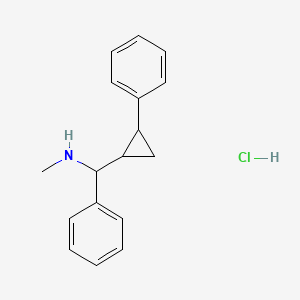
![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)
